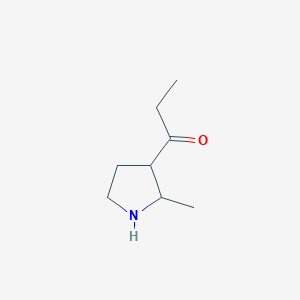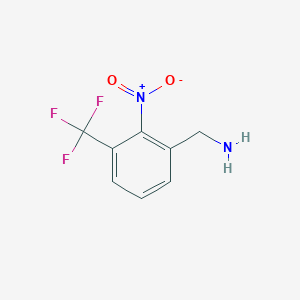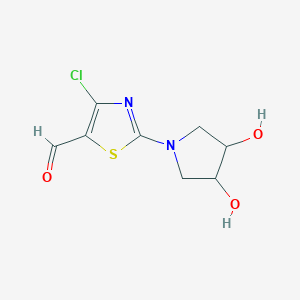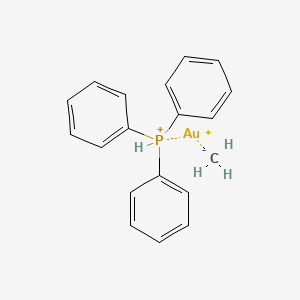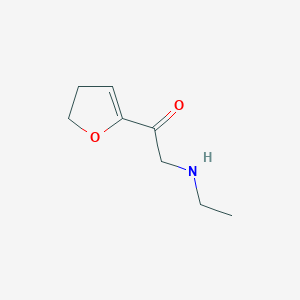
1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one is an organic compound that features a dihydrofuran ring and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one typically involves the following steps:
Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylamino Group: This step often involves the reaction of the dihydrofuran intermediate with ethylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Cyclization Reactions: Utilizing efficient catalysts and optimized reaction conditions to maximize yield.
Purification Processes: Employing techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one: Similar structure with a methylamino group instead of an ethylamino group.
1-(4,5-Dihydrofuran-2-yl)-2-(propylamino)ethan-1-one: Similar structure with a propylamino group.
Uniqueness
1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one is unique due to its specific combination of the dihydrofuran ring and the ethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-5-yl)-2-(ethylamino)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-2-9-6-7(10)8-4-3-5-11-8/h4,9H,2-3,5-6H2,1H3 |
InChI Key |
FPRYQYLMBZVOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


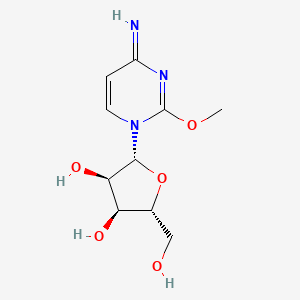
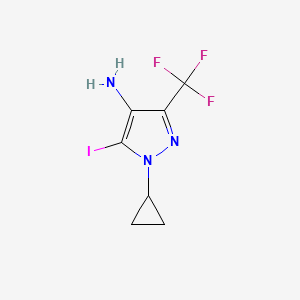
![(3-{(1R,2S,3R)-3-Hydroxy-2-[(E)-(S)-3-hydroxy-4-(3-methoxymethyl-phenyl)-but-1-enyl]-5-oxo-cyclopentylsulfanyl}-propylsulfanyl)-acetic acid](/img/structure/B13150540.png)
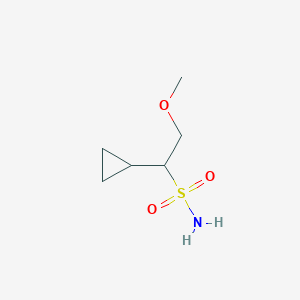
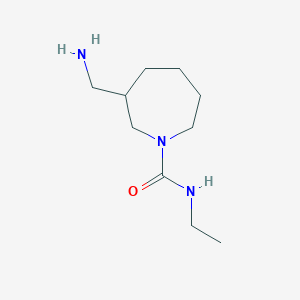
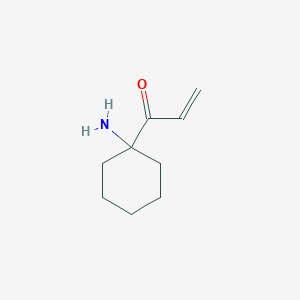
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
